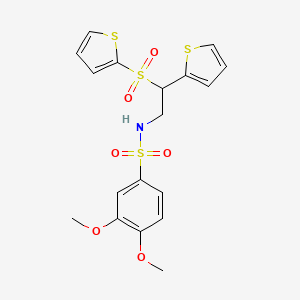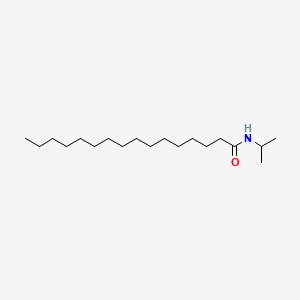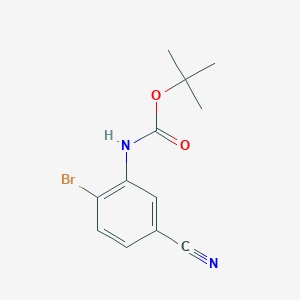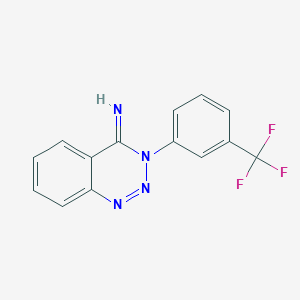
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Mechanism of Action
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 acts as a competitive inhibitor of 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide chloride channels by binding to the cytoplasmic side of the channel pore. This binding prevents chloride ions from passing through the channel, which leads to a decrease in the flow of water across cell membranes. This decrease in water flow can help to reduce the accumulation of mucus in the lungs and other organs.
Biochemical and Physiological Effects
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit this compound chloride channels, this compound has also been shown to inhibit other ion channels, such as the voltage-gated potassium channel. 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cystic fibrosis.
Advantages and Limitations for Lab Experiments
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, its effectiveness may vary depending on the specific mutations present in the 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide gene.
Future Directions
There are several future directions for research on 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172. One area of interest is the development of more specific inhibitors of 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide chloride channels that do not have off-target effects on other ion channels. Another area of interest is the use of 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 in combination with other therapies for the treatment of cystic fibrosis. Finally, there is interest in the development of 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 analogs that may have improved efficacy and specificity.
Synthesis Methods
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 can be synthesized using a multi-step process that involves the reaction of 6-chloronicotinic acid with 3-hydroxypropylamine, followed by the reaction of the resulting intermediate with methyl isocyanate and trifluoromethanesulfonic anhydride. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been shown to inhibit 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide chloride channels, which are responsible for regulating the flow of chloride ions and water across cell membranes. Inhibition of these channels can lead to the accumulation of thick, sticky mucus in the lungs and other organs, which can cause serious health problems.
properties
IUPAC Name |
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O3S/c1-16(3-2-4-17)20(18,19)8-6-15-9(11)5-7(8)10(12,13)14/h5-6,17H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKJQCOXKZCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)S(=O)(=O)C1=CN=C(C=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)
![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)
![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)
![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)
![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)